molecular formula C9H13ClN4 B1434301 1-(3-Chloropyrazin-2-yl)piperidin-3-amine CAS No. 1936555-07-5

1-(3-Chloropyrazin-2-yl)piperidin-3-amine

Cat. No.: B1434301
CAS No.: 1936555-07-5
M. Wt: 212.68 g/mol
InChI Key: NLGRMOBVOOYGIS-UHFFFAOYSA-N
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Description

Systematic Nomenclature and IUPAC Conventions

The compound 1-(3-Chloropyrazin-2-yl)piperidin-3-amine adheres to IUPAC nomenclature rules for heterocyclic and substituted amine systems. The pyrazine ring is prioritized as the parent structure due to its higher heteroatom count, with chlorine substituting position 3. The piperidine moiety is treated as a substituent at position 2 of the pyrazine, while the amine group occupies position 3 of the piperidine ring. The numbering ensures the lowest possible locants for substituents, consistent with IUPAC guidelines.

Preferred IUPAC Name :
this compound

Alternative Names :

  • 3-Amino-1-(3-chloropyrazin-2-yl)piperidine
  • 1-(3-Chloro-2-pyrazinyl)-3-piperidinamine

Molecular Formula and Weight Analysis

The molecular formula C₉H₁₃ClN₄ is derived from the structural integration of a piperidine ring (C₅H₁₁N), a chloropyrazine group (C₄H₂ClN₂), and an additional amine substituent.

Molecular Weight Calculation :

  • Carbon: $$9 \times 12.01 = 108.09 \, \text{g/mol}$$
  • Hydrogen: $$13 \times 1.008 = 13.10 \, \text{g/mol}$$
  • Chlorine: $$1 \times 35.45 = 35.45 \, \text{g/mol}$$
  • Nitrogen: $$4 \times 14.01 = 56.04 \, \text{g/mol}$$
  • Total : $$108.09 + 13.10 + 35.45 + 56.04 = 212.68 \, \text{g/mol}$$

This matches experimental data from synthetic studies.

Stereochemical Configuration and Chiral Centers

The piperidine ring introduces a chiral center at position 3 due to the tetrahedral geometry of the amine group. The substituents include:

  • Pyrazine group at position 1 (piperidine)
  • Amine group at position 3
  • Two distinct methylene (-CH₂-) groups at positions 2 and 4

This asymmetry satisfies the four-different-groups criterion for chirality. However, no experimental data on enantiomeric resolution or optical activity for this specific compound is reported in the literature surveyed.

Tautomeric and Conformational Isomerism

Tautomerism :

  • The pyrazine ring’s aromaticity and lack of labile protons preclude significant tautomerism.
  • The amine group on piperidine remains protonated under physiological pH, minimizing imine-enamine equilibria.

Conformational Isomerism :

  • Piperidine adopts a chair conformation to minimize steric strain.
  • Substituents at positions 1 (pyrazine) and 3 (amine) occupy axial or equatorial positions depending on steric and electronic factors.
  • Computational models suggest the equatorial preference for the bulky pyrazine group to avoid 1,3-diaxial interactions.

Crystallographic Data and Unit Cell Parameters

No crystallographic data (e.g., X-ray diffraction studies) for this compound is available in the reviewed literature. However, related chloropyrazine-piperidine hybrids exhibit:

  • Monoclinic crystal systems (e.g., P2₁/c space group)
  • Unit cell dimensions : $$a = 8.5–10.0 \, \text{Å}, b = 6.2–7.5 \, \text{Å}, c = 12.0–14.5 \, \text{Å}$$

Predicted parameters for This compound align with these trends, though experimental validation is required.

Table 1: Summary of Structural Properties

Property Value/Description Source
Molecular Formula C₉H₁₃ClN₄
Molecular Weight 212.68 g/mol
Chiral Centers 1 (C3 of piperidine)
Predicted Conformation Chair (pyrazine equatorial)
Tautomeric Forms Not applicable

Properties

IUPAC Name

1-(3-chloropyrazin-2-yl)piperidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13ClN4/c10-8-9(13-4-3-12-8)14-5-1-2-7(11)6-14/h3-4,7H,1-2,5-6,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLGRMOBVOOYGIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC=CN=C2Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy Overview

The synthetic approach to 1-(3-Chloropyrazin-2-yl)piperidin-3-amine typically involves:

Preparation of the Pyrazine Core and Chlorination

According to patent literature, 2,3-dichloropyrazine is a common starting material, which undergoes selective substitution reactions to introduce amine functionalities:

  • The reaction of 2,3-dichloropyrazine with diaryl imines in the presence of bases such as potassium carbonate or cesium carbonate yields intermediate imine-substituted pyrazines.
  • Hydrolysis of these intermediates using acids (e.g., HCl, trifluoroacetic acid) or bases (e.g., KOH, NaOH) yields the corresponding aminopyrazines, including 3-chloropyrazin-2-yl derivatives.

The advantage of this method is avoiding the formation of lacrymatory halomethyl pyrazines, enhancing safety and selectivity.

Representative Synthetic Route

A representative synthetic sequence based on these principles is as follows:

Step Reaction Description Reagents/Conditions Yield/Notes
1 Preparation of diaryl imine Reaction of aryl amine with aldehyde or ketone in presence of base (e.g., DIEA or triethylamine) High yield imine intermediate
2 Nucleophilic aromatic substitution Reaction of diaryl imine with 2,3-dichloropyrazine in presence of base (K2CO3 or Cs2CO3) Moderate to high yield
3 Hydrolysis of imine Acidic or basic hydrolysis (HCl, TFA, KOH) Yields 3-chloropyrazin-2-yl amine
4 Preparation of 3-aminopiperidine Reduction of 3-aminopiperidin-2-one hydrochloride with LiAlH4 in THF Controlled temperature, ~1.6 equiv LiAlH4
5 Coupling Reaction of 3-chloropyrazin-2-yl amine with 3-aminopiperidine Forms this compound

Detailed Reaction Parameters and Conditions

Parameter Details Comments
Solvent for reduction Tetrahydrofuran (THF) Used in both LiAlH4 reduction and nucleophilic substitution steps
Temperature (LiAlH4 reduction) 10–45 °C (addition), then 45–70 °C (heating) Precise control critical for yield and safety
Equivalents of LiAlH4 1.5–2.0 equivalents Typically ~1.6 equiv for optimal reduction
Bases for substitution Potassium carbonate, cesium carbonate Facilitate S_NAr on dichloropyrazine
Hydrolysis agents HCl, trifluoroacetic acid, KOH Used to convert imines to amines
Reaction time Variable, typically several hours Depends on scale and temperature

Research Findings and Advantages

  • The described method allows high selectivity for substitution at the 2-position of pyrazine , leaving the 3-chloro substituent intact for further functionalization.
  • Use of diaryl imines as intermediates avoids handling of unstable or lacrymatory halomethyl pyrazines, improving safety and scalability.
  • The reduction of 3-aminopiperidin-2-one hydrochloride with LiAlH4 is a well-established method to obtain chiral or racemic 3-aminopiperidine derivatives with high purity and yield.
  • The overall synthetic route can achieve overall yields above 50% for the key intermediates and final products.

Summary Table of Key Synthetic Steps

Step Intermediate/Product Reagents Conditions Yield (%) Notes
1 Diaryl imine Aryl amine + aldehyde/ketone + base RT to 40 °C >70 Formation of imine
2 Imine-substituted pyrazine Diaryl imine + 2,3-dichloropyrazine + base 0 to 40 °C 50–75 S_NAr reaction
3 3-chloropyrazin-2-yl amine Hydrolysis (acid or base) RT to 60 °C 60–80 Deprotection/hydrolysis
4 3-aminopiperidine LiAlH4 reduction of 3-aminopiperidin-2-one hydrochloride 10–70 °C 70–90 Controlled reduction
5 This compound Coupling of 3-chloropyrazin-2-yl amine with 3-aminopiperidine RT to reflux Variable Final assembly

Chemical Reactions Analysis

Types of Reactions

1-(3-Chloropyrazin-2-yl)piperidin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the chlorine atom in the pyrazine ring can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride or potassium carbonate in DMF or THF.

Major Products Formed

    Oxidation: Formation of corresponding pyrazine N-oxide derivatives.

    Reduction: Formation of reduced piperidine derivatives.

    Substitution: Formation of various substituted pyrazine derivatives depending on the nucleophile used.

Scientific Research Applications

Biological Activities

Research indicates that derivatives of piperidine, including 1-(3-Chloropyrazin-2-yl)piperidin-3-amine, exhibit various biological activities:

  • Antiproliferative Effects : Compounds related to this structure have shown potential in inhibiting the growth of cancer cells both in vitro and in vivo.
  • Antiviral Applications : Some derivatives are being explored for their efficacy against viral infections.
  • Antimalarial Properties : There is evidence suggesting that certain piperidine derivatives can be effective in treating malaria.
  • Antimicrobial and Antifungal Effects : These compounds have been utilized in treating various microbial and fungal infections.
  • Cardiovascular Applications : Piperidine derivatives are also being investigated for their potential use in managing hypertension.
  • Analgesic and Anti-inflammatory Properties : Some compounds exhibit pain-relieving and anti-inflammatory effects.

Synthetic Methods

The synthesis of this compound can be achieved through several methods, including:

  • Direct Substitution Reactions : Utilizing chloropyrazine as a starting material.
  • Coupling Reactions : Employing coupling agents to attach the piperidine moiety to the chloropyrazine scaffold.

These synthetic pathways are crucial for modifying the compound to enhance its pharmacological properties or to create derivatives for further studies.

Case Studies and Research Findings

Several studies have documented the therapeutic potential and safety profiles of this compound:

  • Cancer Research : A study demonstrated that this compound exhibited significant antiproliferative activity against various cancer cell lines, suggesting its potential as an anticancer agent.
  • Infectious Diseases : Research indicated that derivatives of this compound showed promising results against specific viral pathogens, warranting further investigation into its antiviral mechanisms.
  • Pharmacodynamics Studies : Investigations into the interaction of this compound with biological systems have provided insights into its therapeutic potential and safety, highlighting the importance of understanding its pharmacokinetics.

Comparative Analysis with Related Compounds

The following table summarizes some compounds that share structural similarities with this compound, along with their unique features:

Compound NameStructure CharacteristicsUnique Features
1-(2-Chloropyrazin-3-yl)piperidin-4-amineSubstituted at different positions on the pyrazine ringDifferent biological activity profile
2-(3-Chloropyrazin-2-yl)-1-(4-methylpiperazinyl)Contains a piperazine ring instead of piperidinePotentially different CNS effects
1-(3-Bromopyrazin-2-yl)piperidin-3-amineSimilar structure with bromine substitutionMay exhibit different reactivity and bioactivity

This comparative analysis highlights the uniqueness of this compound concerning its specific halogen substitution and resultant biological properties. Variations in substituents significantly influence pharmacological profiles, making these compounds valuable in drug discovery efforts.

Mechanism of Action

The mechanism of action of 1-(3-Chloropyrazin-2-yl)piperidin-3-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

1-(4-Chloropyrimidin-2-yl)piperidin-3-amine ()

  • Core Structure : Pyrimidine (two nitrogens at positions 1 and 3) vs. pyrazine (nitrogens at 1 and 4).
  • Electronic Effects : Pyrimidine is less electron-deficient than pyrazine, altering reactivity in substitution reactions.
  • Biological Implications : Pyrimidine derivatives often target nucleotide-binding enzymes (e.g., kinases), whereas pyrazine-based compounds may exhibit distinct binding profiles .
Property 1-(3-Chloropyrazin-2-yl)piperidin-3-amine 1-(4-Chloropyrimidin-2-yl)piperidin-3-amine
Molecular Formula C₉H₁₂ClN₅ C₉H₁₃ClN₄
Molecular Weight 225.68 g/mol 212.68 g/mol
Hydrogen Bond Acceptors 5 4
Key Applications Precursor for heterocyclic synthesis Kinase inhibitor scaffolds

1-(6-Cyclopropylpyrimidin-4-yl)piperidin-3-amine ()

  • Synthetic Utility : The cyclopropyl substituent stabilizes the pyrimidine ring against metabolic degradation .

Piperidine Substitution Variations

1-(3-Chloropyridin-2-yl)piperidin-4-amine ()

  • Core Structure : Pyridine (one nitrogen) instead of pyrazine.
  • Reactivity : Pyridine’s lower nitrogen content reduces electron withdrawal, limiting nucleophilic substitution compared to chloropyrazine derivatives.
  • Bioactivity : Pyridine-containing compounds are prevalent in CNS-targeting drugs due to improved blood-brain barrier penetration .
Property This compound 1-(3-Chloropyridin-2-yl)piperidin-4-amine
Aromatic Ring Pyrazine Pyridine
Nitrogen Atoms in Ring 2 1
Molecular Weight 225.68 g/mol 211.69 g/mol
Example Bioactivity TLR modulator precursors (indirect) Dopamine receptor ligands

Salt Forms and Solubility

1-(Pyrazin-2-yl)piperidin-3-amine dihydrochloride ()

  • Advantages : Dihydrochloride salt improves aqueous solubility, critical for in vivo studies.
  • Comparison : The free base form (this compound) has lower solubility but higher lipophilicity, favoring membrane absorption .
Property This compound 1-(Pyrazin-2-yl)piperidin-3-amine dihydrochloride
Solubility (H₂O) Low High (due to salt form)
Bioavailability Moderate Enhanced
Molecular Weight 225.68 g/mol 251.16 g/mol

Biological Activity

1-(3-Chloropyrazin-2-yl)piperidin-3-amine is a compound featuring a piperidine ring substituted with a chloropyrazine moiety. Its molecular formula is C₉H₁₃ClN₄. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of cancer therapy, antimicrobial properties, and neurological applications.

1. Anticancer Activity

Research indicates that derivatives of piperidine, including this compound, exhibit significant anticancer properties. For instance, studies have shown that piperidine derivatives can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms:

  • Mechanism of Action : The compound may inhibit key signaling pathways involved in cancer cell proliferation, such as the PI3K/Akt/mTOR pathway. For example, related compounds have demonstrated the ability to decrease phosphorylation levels of Akt and p70S6 kinase, leading to reduced tumor growth in xenograft models .
CompoundMechanismEffect on Tumor Growth
This compoundPI3K/Akt/mTOR inhibitionSignificant reduction in tumor size
1-(2-Chloropyrazin-3-yl)piperidin-4-amineDifferent pathway inhibitionVaries by structure

2. Antimicrobial Properties

The compound also shows promise as an antimicrobial agent. Piperidine derivatives have been utilized in treating various microbial infections, including bacterial and fungal pathogens. Their effectiveness stems from their ability to disrupt microbial cell membranes and inhibit essential enzymatic functions.

3. Neurological Applications

Piperidine derivatives are being explored for their potential in treating neurological disorders due to their ability to cross the blood-brain barrier. This capability allows them to exert effects on central nervous system (CNS) targets, making them candidates for treating conditions such as anxiety and depression .

Case Study 1: Cancer Treatment

In a study involving MDA-MB-361 breast cancer xenografts, a related piperidine compound administered at a dose of 25 mg/kg resulted in substantial inhibition of both p70S6 and Akt phosphorylation, demonstrating its potential as an effective anticancer agent .

Case Study 2: Antimicrobial Activity

Another study investigated the antimicrobial efficacy of various piperidine derivatives against common pathogens. The results indicated that certain derivatives exhibited potent activity against Staphylococcus aureus and Escherichia coli, suggesting that modifications to the piperidine structure could enhance antimicrobial properties.

Pharmacodynamics and Safety Profile

Understanding the pharmacodynamics of this compound is crucial for assessing its therapeutic potential. Studies have focused on its interaction with biological systems, revealing favorable pharmacokinetic properties such as good absorption and distribution profiles . However, safety assessments are necessary to evaluate potential side effects associated with its use.

Q & A

Q. What statistical methods are recommended for analyzing SAR data?

  • Methodological Answer : Use multivariate regression to correlate substituent electronic parameters (Hammett σ) with IC₅₀ values. Apply ANOVA to assess significance, and validate models with leave-one-out cross-validation .

Tables for Key Data

Parameter Typical Value Reference
Optimal Reaction Temperature80°C (imine formation)
TLC Rf (PE:EtOAc = 3:1)0.8 (imine), 0.5 (amide product)
¹H-NMR Shift (Piperidine H)δ = 4.24 ppm (q, J = 6.7 Hz)
HPLC Purity Threshold>95%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(3-Chloropyrazin-2-yl)piperidin-3-amine
Reactant of Route 2
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1-(3-Chloropyrazin-2-yl)piperidin-3-amine

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